(4E)-4-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one
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Overview
Description
4-{(E)-1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE is a synthetic organic compound that belongs to the isoxazolone family This compound is characterized by its unique structure, which includes a benzyl ether group and an ethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(benzyloxy)-3-ethoxybenzaldehyde. This intermediate is then subjected to a condensation reaction with 3-methyl-5(4H)-isoxazolone under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: The benzyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted benzyl ethers.
Scientific Research Applications
4-{(E)-1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{(E)-1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. For example, it could inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-1-[4-(METHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE
- 4-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE
- 4-{(E)-1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLIDINONE
Uniqueness
The uniqueness of 4-{(E)-1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE lies in its specific structural features, such as the benzyl ether and ethoxyphenyl groups, which confer distinct chemical and biological properties. These structural elements can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H19NO4 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
(4E)-4-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C20H19NO4/c1-3-23-19-12-16(11-17-14(2)21-25-20(17)22)9-10-18(19)24-13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3/b17-11+ |
InChI Key |
KSNLKMALODNDCO-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=NOC2=O)C)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NOC2=O)C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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